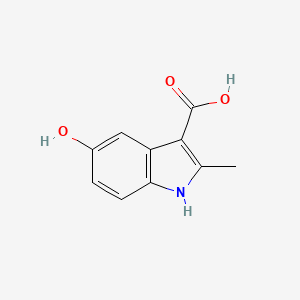

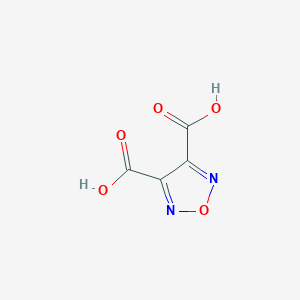

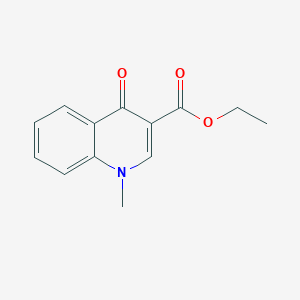

![molecular formula C9H5N3S2 B1621080 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione CAS No. 106531-35-5](/img/structure/B1621080.png)

5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione

Vue d'ensemble

Description

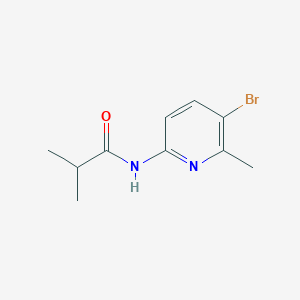

5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione is a chemical compound with the molecular formula C9H5N3S2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

A series of 5H-thiazolo[3,2-a]pyrimidin-5-ones, which are structurally similar to this compound, were synthesized by the cyclization reactions of S-alkylated derivatives in concentrated H₂SO₄ . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization occurred .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring fused with a thiazole ring . This structure is similar to the structure of DNA and RNA, which may account for its biological activity .Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of this compound derivatives typically involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product. This intermediate then undergoes a [3,3]-Claisen rearrangement to give the final product .Applications De Recherche Scientifique

Activité antagoniste sur les récepteurs 5-HT2A

Ce composé a été évalué pour son potentiel en tant qu'antagoniste des récepteurs 5-HT2A. Ces récepteurs sont importants dans divers processus neurologiques, et les antagonistes peuvent être utiles dans le traitement de troubles tels que la schizophrénie et la dépression .

Activité cytotoxique

Certains dérivés de ce composé ont montré une excellente activité cytotoxique dans diverses lignées cellulaires, indiquant une utilisation potentielle dans la recherche sur le cancer pour développer de nouveaux agents chimiothérapeutiques .

Activités antibactériennes et antituberculeuses

Il existe des preuves que certains dérivés possèdent des activités antibactériennes et antituberculeuses, suggérant leur utilisation dans le développement de traitements pour les infections bactériennes et la tuberculose .

Liaison aux cibles biologiques

En raison de sa similitude structurale avec la purine, ce composé peut être utilisé pour concevoir des structures capables de se lier efficacement aux cibles biologiques, ce qui est crucial dans le développement de médicaments et les études de biologie moléculaire .

Synthèse de dérivés aux propriétés médicinales

Le groupe méthylène actif dans les dérivés du composé en fait un centre attrayant pour la fonctionnalisation, conduisant à la synthèse de nouveaux composés aux propriétés médicinales potentielles .

Applications de la fermeture du cycle thiophène

Le processus de synthèse impliquant la fermeture du cycle thiophène indique son utilité en chimie organique pour créer de nouveaux composés avec des applications pharmaceutiques possibles .

Mécanisme D'action

While the specific mechanism of action for 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione is not mentioned in the retrieved papers, it’s worth noting that pyrimidine derivatives have been found to exhibit a wide range of biological activities. They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Orientations Futures

The future directions for research on 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione and similar compounds could involve further exploration of their biological activities. Given their structural similarity to DNA and RNA, these compounds may have potential applications in the development of new drugs .

Propriétés

IUPAC Name |

5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3S2/c13-8-6-2-1-3-10-7(6)12-4-5-14-9(12)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQRLEBPIZVJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N3C=CSC3=NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379246 | |

| Record name | 5H-Pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106531-35-5 | |

| Record name | 5H-Pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione derivatives and their significance?

A1: These compounds feature a complex heterocyclic core comprising a pyrido[3,2-e]thiazolo[3,2-a]pyrimidine scaffold with a thione group at the 5-position. This core structure allows for diverse substitutions, impacting biological activity. For instance, the presence of a hydrogenated pyridine, thiazole, or triazine ring can influence diuretic and saluretic effects []. Furthermore, incorporating aryl substituents can lead to planar derivatives with potential antiproliferative properties, though further research is needed to confirm this [].

Q2: How does the structure of these compounds relate to their diuretic activity?

A2: Research suggests a strong correlation between the structure of 5H-[1,3]thiazolo[3,2-a]pyrido[3,2-e]pyrimidines and their diuretic activity. Studies utilizing the Fujita-Ban model to analyze a series of derivatives revealed that hydrogenation of specific rings within the core structure (pyridine, [, ]thiazole, or [, , ]triazine) generally diminishes both diuretic and saluretic effects []. This highlights the importance of specific structural features for optimal activity.

Q3: What other heterocyclic systems have been explored in conjunction with the 5H-PYRIDO[3',2'] scaffold?

A3: Researchers have synthesized compounds incorporating various heterocyclic systems alongside the 5H-PYRIDO[3',2'] scaffold. Examples include:

- Pyridothiopyranopyrimidines: These compounds, specifically 2-substituted pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidines, were synthesized from 2,3-dihydro-3-dimethylaminomethylenethiopyrano[2,3-b]pyridin-4(4H)-ones reacting with specific binucleophile amidines [].

- Triazoloquinolines: Researchers successfully synthesized a novel ring system, 5-oxo-5H-pyrido-[3″,2″:5′,6′]pyrimido[1′,2′:1,5][1,2,4]triazolo[4,3-a]quinoline, by reacting 2-chloropyridine-3-carboxylic acid chloride with 3-amino-1,2,4-triazolo[4,3-a]quinoline []. This demonstrates the potential for creating diverse and complex heterocyclic architectures with potential biological applications.

Q4: Beyond diuretic and potential antiproliferative activities, are there other potential applications for these compounds?

A5: While research primarily focuses on the aforementioned activities, the structural diversity achievable through modifications of the 5H-PYRIDO[3',2'] scaffold suggests potential applications in other areas. For instance, the presence of nitrogen and sulfur atoms within the core structure offers possibilities for coordination chemistry, leading to the development of novel metal complexes []. These complexes may exhibit interesting photophysical properties [] and could be explored for applications in areas such as catalysis, sensing, or materials science. Further research is crucial to unlock the full potential of these compounds across diverse scientific disciplines.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.